N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide
Overview
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a phenoxyacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted phenylamine with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfamoyl group. Finally, the phenoxyacetamide moiety is attached through a nucleophilic substitution reaction with an appropriate acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental compliance of the production methods .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfamoyl group can be reduced to a corresponding amine under reducing conditions.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide
- 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the presence of the trimethylphenoxy group, which may enhance its biological activity and specificity compared to other similar compounds. This structural feature can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-4-5-14(2)19(15(13)3)27-12-18(24)22-16-6-8-17(9-7-16)29(25,26)23-20-21-10-11-28-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCIYNLSZQDVSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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